

Application Note: Comprehensive NMR-Based Structural Elucidation of 5-Methyl-2-morpholinonaphthyridine

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Compound of Interest

Compound Name:	5-Methyl-2-morpholino[1,6]naphthyridine
CAS No.:	478049-38-6
Cat. No.:	B2524579

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Abstract

This application note provides a detailed guide for the complete structural characterization of 5-Methyl-2-morpholinonaphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a systematic approach that leverages one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR to unambiguously assign all proton and carbon signals. The methodologies described herein are designed to serve as a robust protocol for researchers and scientists engaged in the synthesis and characterization of complex small molecules. The causality behind experimental choices, from sample preparation to the selection of specific 2D NMR experiments, is explained to provide a deeper understanding of the structure elucidation process.

Introduction: The Role of Naphthyridines and the Need for Rigorous Characterization

The naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing molecules that can interact with various biological targets. The functionalization of the naphthyridine core, for instance, with a methyl group and a morpholine moiety as in 5-Methyl-2-morpholinonaphthyridine, can significantly modulate its physicochemical properties and pharmacological activity.

Given the subtle isomeric possibilities and the complex electronic environment of such substituted heterocycles, unambiguous structural confirmation is a critical step in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular framework at the atomic level.[1] This guide will walk through the logical application of various NMR experiments to fully characterize the title compound, assuming a 1,8-naphthyridine core for illustrative purposes.

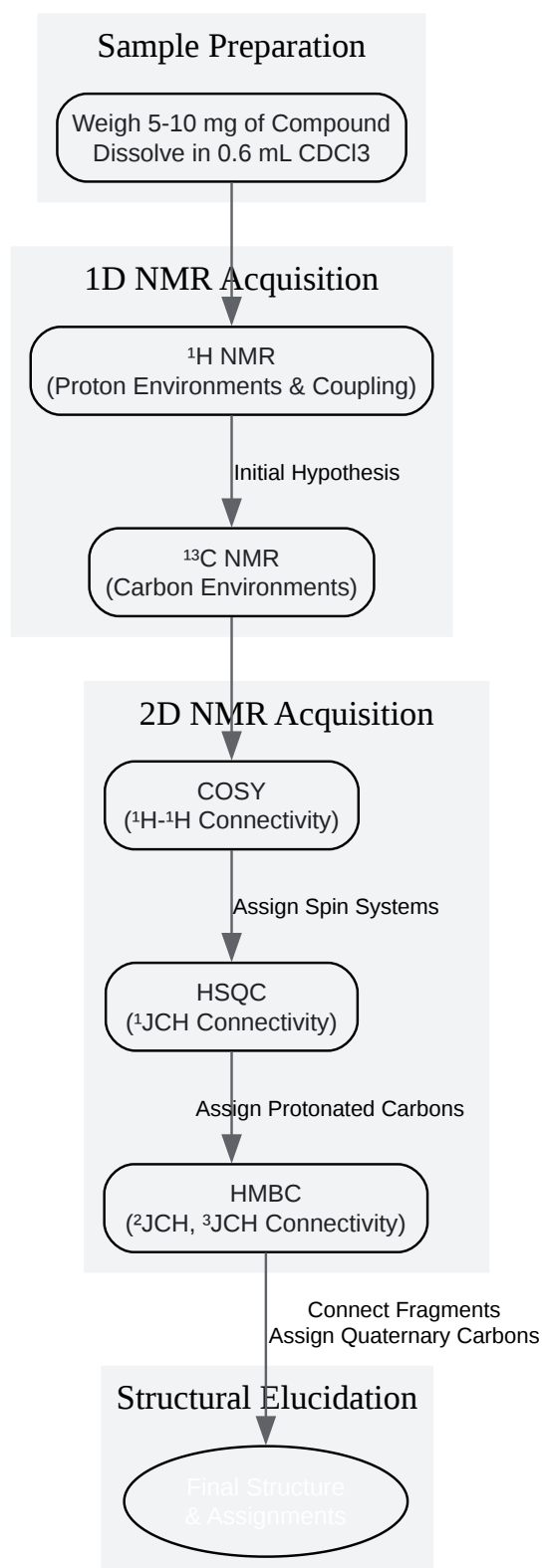
Foundational Principles: A Multi-Experiment NMR Approach

A single NMR experiment, such as a standard ^1H spectrum, is often insufficient for the complete characterization of a novel or complex molecule. A comprehensive analysis relies on a suite of experiments that, when interpreted together, provide a self-validating network of structural information.

- ^1H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
- ^{13}C NMR: Identifies the number of unique carbon atoms and their general electronic environment (aliphatic, aromatic, carbonyl, etc.).
- COSY (Correlation Spectroscopy): A homonuclear 2D experiment that maps out proton-proton (^1H - ^1H) spin coupling networks, typically over two to three bonds.[2][3] This is fundamental for identifying adjacent protons in aromatic rings and aliphatic chains.

- HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates protons with their directly attached carbons (^1JCH).^[4]^[5] This is the primary method for assigning carbons that have attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows correlations between protons and carbons over multiple bonds (typically ^2JCH and ^3JCH).^[4]^[6] This is the key experiment for connecting different molecular fragments and assigning quaternary (non-protonated) carbons.

The logical workflow for these experiments is visualized in the diagram below.



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Figure 1: A logical workflow for the NMR-based structural elucidation of a small molecule.

Experimental Protocols

Scientific integrity begins with meticulous sample preparation and data acquisition. The quality of the final spectrum is profoundly dependent on these initial steps.[7]

Sample Preparation Protocol

The goal is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8]

- **Weighing:** Accurately weigh 5-10 mg of high-purity 5-Methyl-2-morpholinonaphthyridine. This amount is typically sufficient for a full suite of modern NMR experiments on a high-field spectrometer.[8][9]
- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl_3) is a common first choice for many organic molecules. Use approximately 0.6 mL of solvent for a standard 5 mm NMR tube.
- **Dissolution:** Prepare the sample in a small, clean vial first.[9] Dissolve the compound in the deuterated solvent. Gentle vortexing or sonication can be used to aid dissolution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube (e.g., Wilmad or Norell).[7] Avoid any solid particles.
- **Standard:** For CDCl_3 , the residual proton signal at 7.26 ppm and the carbon signal at 77.16 ppm can be used as internal references.[10]
- **Labeling:** Clearly label the NMR tube with the sample's identity and date.

NMR Data Acquisition Parameters

The following are typical acquisition parameters on a 400 or 500 MHz NMR spectrometer.

Experiment	Key Parameters & Rationale
^1H NMR	Spectral Width: -2 to 12 ppm (to capture all typical organic proton signals). Number of Scans: 16-32 (to achieve good signal-to-noise). Relaxation Delay (d1): 1-2 seconds (allows for near-complete relaxation of protons).
^{13}C NMR	Spectral Width: 0 to 220 ppm. Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of the ^{13}C nucleus). Technique: Proton-decoupled for simplicity and sensitivity enhancement.
gCOSY	Type: Gradient-selected COSY for cleaner spectra. Rationale: Identifies scalar-coupled protons, revealing through-bond connectivity.[3]
gHSQC	Type: Gradient-selected, edited HSQC. Rationale: Correlates protons to their directly attached carbons. The "edited" version distinguishes CH/CH ₃ signals from CH ₂ signals by phase, providing additional valuable information.[4]
gHMBC	Type: Gradient-selected HMBC. Rationale: Detects long-range (2-4 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and assigning quaternary carbons.[2] [4]

Data Interpretation and Structural Assignment

For this application note, we will use a set of hypothetical but realistic NMR data for 5-Methyl-2-morpholinonaphthyridine, based on known chemical shifts for naphthyridine and morpholine fragments.[11][12]

Structure for Analysis:

(Note: As a text-based AI, I cannot generate an image of the chemical structure. A placeholder is used above. The structure consists of a 1,8-naphthyridine core. A morpholine ring is attached at position 2 via its nitrogen atom. A methyl group is at position 5. Numbering starts from the nitrogen at position 1, proceeds around the first ring, then continues to the second ring, with the second nitrogen at position 8.)

Analysis of the ^1H NMR Spectrum

The ^1H NMR spectrum provides the initial overview. We expect to see signals for the naphthyridine protons, the methyl group protons, and the morpholine protons.

- **Naphthyridine Aromatic Protons:** These will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns will be key to determining their relative positions.
- **Morpholine Protons:** Two distinct sets of signals are expected for the morpholine ring, as the protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen. They will likely appear as triplets in the 3.0-4.0 ppm range.
- **Methyl Protons:** A sharp singlet, corresponding to three protons, will be present, likely in the 2.5-3.0 ppm range, deshielded by the attached aromatic ring.

Analysis of the ^{13}C NMR Spectrum

The ^{13}C spectrum will show the total number of unique carbon environments.

- **Naphthyridine Carbons:** Aromatic carbons will appear between ~110 and 160 ppm. Quaternary carbons will generally have weaker signals.
- **Morpholine Carbons:** Two signals are expected in the aliphatic region, typically between 45 and 70 ppm.
- **Methyl Carbon:** A single signal in the upfield region, likely around 15-25 ppm.

Piecing it Together with 2D NMR

The 2D spectra are used to connect the signals observed in the 1D spectra into a coherent molecular structure.

Step 1: Assigning Spin Systems with COSY

The COSY spectrum reveals proton-proton couplings. For the naphthyridine core, we would expect to see correlations between adjacent protons (e.g., H3-H4 and H6-H7). This allows us to group the aromatic protons into distinct spin systems. The morpholine protons would also show correlations between the adjacent CH₂ groups.

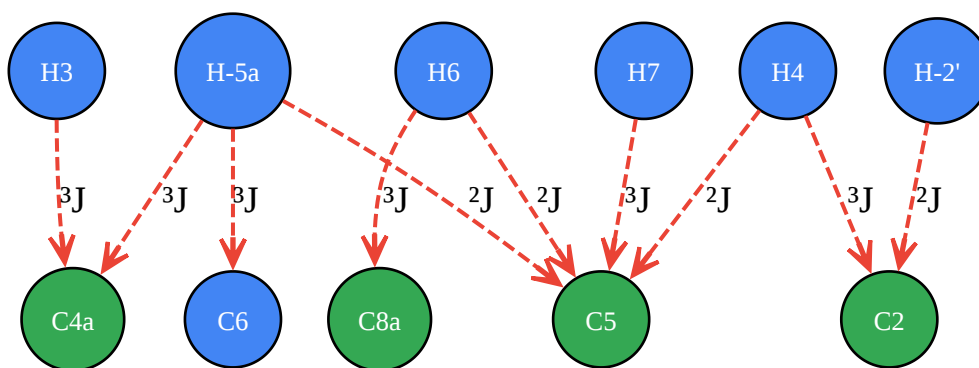
Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum provides the definitive link between a proton and the carbon it is directly attached to.^[13] For every cross-peak in the HSQC, we can confidently assign a specific carbon based on its attached proton's signal. For example, the proton signal at ~2.6 ppm (methyl group) will show a cross-peak to the carbon signal at ~20 ppm.

Step 3: Building the Skeleton with HMBC

The HMBC spectrum is the final piece of the puzzle, revealing long-range connections that build the complete molecular framework.^[14]

- **Connecting the Methyl Group:** The methyl protons (e.g., at C5a) should show a correlation to the carbons at positions 5, 4a, and 6. This definitively places the methyl group at C5.
- **Connecting the Morpholine Ring:** The morpholine protons adjacent to the nitrogen (e.g., at C2') should show a strong correlation to the naphthyridine carbon at C2. This confirms the point of attachment.
- **Assigning Quaternary Carbons:** Quaternary carbons (like C2, C5, C4a, C8a) do not appear in the HSQC spectrum. They are assigned by observing correlations from nearby protons in the HMBC spectrum. For example, the proton at H4 should show a correlation to the quaternary carbon at C5, and the proton at H3 should show a correlation to the quaternary carbon at C4a.



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Figure 2: Key HMBC correlations for assigning the quaternary carbons and confirming connectivity.

Summary of NMR Data

The following table summarizes the hypothetical, yet representative, NMR assignments for 5-Methyl-2-morpholinonaphthyridine in CDCl_3 .

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	Multiplicity	J (Hz)	Key HMBC Correlations (from H at position)
2	158.5	-	-	-	H3, H4, H-2'
3	108.2	7.15	d	8.8	C2, C4, C4a
4	136.5	8.05	d	8.8	C2, C3, C4a, C5
4a	145.0	-	-	-	H3, H4, H6, H-5a
5	155.0	-	-	-	H4, H6, H7, H-5a
5a (Me)	20.1	2.60	s	-	C4a, C5, C6
6	118.0	7.30	d	8.5	C4a, C5, C7, C8, C8a
7	129.0	7.90	d	8.5	C5, C6, C8a
8	150.1	-	-	-	H6, H7
8a	148.2	-	-	-	H6, H7
2', 6'	48.5	3.80	t	4.5	C2, C3', C5'
3', 5'	67.0	3.95	t	4.5	C2', C6'

Conclusion

The combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural elucidation of complex heterocyclic molecules like 5-Methyl-2-morpholinonaphthyridine. By systematically applying these experiments, from sample preparation to final data interpretation, researchers can have high confidence in the chemical structure of their synthesized compounds. This robust characterization is an indispensable component of quality control and regulatory submission in the field of drug discovery and development.

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